Lixisenatide

Descripción

Propiedades

IUPAC Name |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C215H347N61O65S/c1-16-115(10)173(210(337)256-141(68-74-170(299)300)194(321)261-148(94-122-98-232-126-50-24-23-49-124(122)126)199(326)258-143(89-111(2)3)196(323)247-134(58-32-40-83-223)189(316)262-149(96-160(226)285)180(307)235-100-161(286)233-104-165(290)274-85-42-60-156(274)207(334)267-154(108-280)206(333)265-151(105-277)181(308)237-101-162(287)239-117(12)213(340)276-87-44-62-158(276)214(341)275-86-43-61-157(275)208(335)268-153(107-279)204(331)249-132(56-30-38-81-221)187(314)246-131(55-29-37-80-220)186(313)245-130(54-28-36-79-219)185(312)244-129(53-27-35-78-218)184(311)243-128(52-26-34-77-217)183(310)242-127(176(227)303)51-25-33-76-216)272-201(328)146(92-120-45-19-17-20-46-120)260-197(324)144(90-112(4)5)257-190(317)135(59-41-84-231-215(228)229)255-209(336)172(114(8)9)271-177(304)116(11)240-182(309)138(65-71-167(293)294)251-192(319)139(66-72-168(295)296)252-193(320)140(67-73-169(297)298)253-195(322)142(75-88-342-15)254-191(318)137(63-69-159(225)284)250-188(315)133(57-31-39-82-222)248-203(330)152(106-278)266-198(325)145(91-113(6)7)259-200(327)150(97-171(301)302)263-205(332)155(109-281)269-212(339)175(119(14)283)273-202(329)147(93-121-47-21-18-22-48-121)264-211(338)174(118(13)282)270-164(289)103-236-179(306)136(64-70-166(291)292)241-163(288)102-234-178(305)125(224)95-123-99-230-110-238-123/h17-24,45-50,98-99,110-119,125,127-158,172-175,232,277-283H,16,25-44,51-97,100-109,216-224H2,1-15H3,(H2,225,284)(H2,226,285)(H2,227,303)(H,230,238)(H,233,286)(H,234,305)(H,235,307)(H,236,306)(H,237,308)(H,239,287)(H,240,309)(H,241,288)(H,242,310)(H,243,311)(H,244,312)(H,245,313)(H,246,314)(H,247,323)(H,248,330)(H,249,331)(H,250,315)(H,251,319)(H,252,320)(H,253,322)(H,254,318)(H,255,336)(H,256,337)(H,257,317)(H,258,326)(H,259,327)(H,260,324)(H,261,321)(H,262,316)(H,263,332)(H,264,338)(H,265,333)(H,266,325)(H,267,334)(H,268,335)(H,269,339)(H,270,289)(H,271,304)(H,272,328)(H,273,329)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H4,228,229,231)/t115-,116-,117-,118+,119+,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,172-,173-,174-,175-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVOERDUTLJJHN-IAEQDCLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C215H347N61O65S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4858 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320367-13-3 | |

| Record name | Lixisenatide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320367133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polypeptide: H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Ser-Lys-Lys-Lys-Lys-Lys-Lys-NH2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lixisenatide's Mechanism of Action in Type 2 Diabetes: A Technical Guide

Abstract: Lixisenatide is a selective glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the management of type 2 diabetes mellitus (T2DM). Its therapeutic efficacy stems from a multi-faceted mechanism of action that mimics the endogenous incretin hormone GLP-1. This compound enhances glucose-dependent insulin secretion, suppresses inappropriate glucagon release, and markedly slows gastric emptying. These actions collectively contribute to improved glycemic control, particularly a pronounced reduction in postprandial glucose excursions. This document provides a detailed examination of the molecular signaling pathways, pharmacodynamic effects, and key experimental methodologies used to characterize the action of this compound.

Core Mechanism of Action: GLP-1 Receptor Activation

This compound is a synthetic analogue of exendin-4, modified with a C-terminal addition of six lysine residues, which enhances its binding affinity and resistance to degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] It functions as a potent and selective agonist for the GLP-1 receptor, a member of the Class B G protein-coupled receptor (GPCR) family.[1][3] The binding affinity of this compound to the GLP-1 receptor is approximately four times higher than that of native human GLP-1.[1][2][4] This high-affinity binding is the initiating event for its downstream therapeutic effects.

Molecular Signaling Pathway

Upon binding to the GLP-1 receptor on pancreatic β-cells, this compound induces a conformational change that activates the associated Gαs protein subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][5] Elevated cAMP levels then activate two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[3] This signaling cascade culminates in the potentiation of glucose-stimulated insulin secretion (GSIS), closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and influx of Ca2+, which triggers the exocytosis of insulin-containing granules.[3] This entire process is glucose-dependent, meaning insulin secretion is stimulated only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[6][7]

Pancreatic and Extra-Pancreatic Effects

This compound's mechanism extends beyond insulin stimulation. Its key actions include:

-

Suppression of Glucagon Secretion: It acts on pancreatic α-cells to inhibit the secretion of glucagon in a glucose-dependent manner.[6][7] This is crucial as hyperglucagonemia is a significant contributor to hyperglycemia in T2DM. By reducing glucagon levels, this compound decreases hepatic glucose production.[6]

-

Delayed Gastric Emptying: this compound has a pronounced effect on slowing the rate at which food empties from the stomach.[8][9] This delay moderates the influx of glucose from ingested carbohydrates into the bloodstream, thereby being a primary driver of its potent postprandial glucose (PPG)-lowering effect.[7][10]

-

Promotion of Satiety: By activating GLP-1 receptors in the brain and through the mechanism of delayed gastric emptying, this compound enhances feelings of fullness (satiety), which can lead to reduced food intake and modest weight loss or prevention of weight gain.[6][11]

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of this compound has been extensively characterized in preclinical and clinical studies.

Table 1: GLP-1 Receptor Binding and Activation

| Parameter | Value | Species/System | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | 1.33 nmol/L | Human GLP-1 Receptor | [12] |

| IC50 | 1.43 nmol/L | Human GLP-1 Receptor | [12] |

| Relative Binding Affinity | ~4x higher than native GLP-1 | Human GLP-1 Receptor | [1][4] |

| cAMP Activation (EC50) | Varies by cell system (pM range) | CHO cells expressing hGLP-1R |[13][14] |

Table 2: Clinical Efficacy in Type 2 Diabetes (Placebo-Controlled GetGoal Program)

| Outcome | This compound Effect (vs. Placebo) | Reference |

|---|---|---|

| HbA1c Reduction | -0.52% | [15] |

| 2-hour Postprandial Glucose (PPG) Reduction | -4.58 mmol/L | [15] |

| Body Weight Change | -0.65 kg | [15] |

| Gastric Emptying (50% emptying time) | Increased by 211.5 ± 278.5 minutes | [8] |

| Gastric Retention (AUC over 240 min) | 2.19-fold increase |[10][16] |

Detailed Experimental Protocols

The characterization of this compound's mechanism relies on a suite of specialized in vitro and in vivo assays.

GLP-1 Receptor Activation Assay (cAMP Measurement)

Objective: To quantify the potency of this compound in activating the GLP-1 receptor by measuring the downstream production of cAMP.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the human GLP-1 receptor are cultured in appropriate media.[14]

-

Cell Seeding: Cells are seeded into 96- or 384-well plates and incubated to allow for adherence.[17]

-

Compound Incubation: Cells are treated with serial dilutions of this compound or a reference agonist (e.g., native GLP-1) and incubated for a defined period (e.g., 30 minutes) at room temperature or 37°C.[18]

-

Cell Lysis and Detection: A lysis buffer containing detection reagents is added. Competitive immunoassays, such as Homogeneous Time Resolved Fluorescence (HTRF®), are commonly used.[5][18] In this format, native cAMP produced by the cells competes with a labeled cAMP analogue for binding to a specific antibody.

-

Signal Measurement: The plate is read using a compatible plate reader. The resulting signal is inversely proportional to the concentration of cAMP produced by the cells.

-

Data Analysis: The data is converted to cAMP concentrations and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.[14]

In Vitro Insulin & Glucagon Secretion Assay

Objective: To measure the effect of this compound on insulin and glucagon secretion from isolated pancreatic islets under varying glucose concentrations.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from animal models (e.g., rats, mice) or human donors using collagenase digestion followed by density gradient purification.[19]

-

Islet Culture: Isolated islets are cultured for a short period to allow recovery.

-

Perifusion/Incubation: Islets are placed in a perifusion system or incubated in multi-well plates.[19] They are first stabilized in a Krebs-Ringer Bicarbonate buffer with low glucose (e.g., 1-2.8 mM).

-

Stimulation: The buffer is switched to one containing a stimulatory glucose concentration (e.g., 16-20 mM) with or without this compound. For glucagon secretion, a switch from high to low glucose (e.g., 5 mM to 1 mM) is used.[20] Arginine may be added as a secretagogue.[20]

-

Sample Collection: Effluent fractions from the perifusion system or supernatant from the incubation wells are collected at timed intervals.

-

Hormone Quantification: The concentration of insulin (or C-peptide) and glucagon in the collected samples is measured using specific enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).[19]

-

Data Analysis: Hormone secretion rates are calculated and compared between different treatment conditions to assess the glucose-dependent effects of this compound.

Gastric Emptying Measurement in Humans

Objective: To quantify the rate of gastric emptying following administration of this compound.

Methodology (Scintigraphy - Gold Standard):

-

Subject Preparation: Subjects fast overnight before the study.[16]

-

Drug Administration: this compound or placebo is administered subcutaneously at a specified time before the test meal.

-

Test Meal Ingestion: Subjects consume a standardized meal (e.g., egg, bread, water) labeled with a radioactive isotope, typically Technetium-99m (99mTc).[16][21]

-

Scintigraphic Imaging: Immediately after meal ingestion and at regular intervals thereafter (e.g., every 15-60 minutes for up to 4 hours), anterior and posterior images of the stomach are acquired using a gamma camera.[21][22]

-

Data Analysis: The geometric mean of radioactive counts in the stomach region is calculated for each time point and corrected for isotope decay.[22] The percentage of the meal remaining in the stomach is plotted against time. From this curve, key parameters are derived, such as the gastric half-emptying time (T50) and the area under the retention curve (AUC).[10][16]

Alternative Methods: Other validated methods include the 13C-Spirulina or 13C-octanoic acid breath test, where the appearance of 13CO2 in expired breath is measured, and wireless motility capsule (WMC) studies.[21][22]

Conclusion

The mechanism of action of this compound in type 2 diabetes is a well-defined, multi-pronged process initiated by high-affinity binding and activation of the GLP-1 receptor. Its primary therapeutic benefits—improved glycemic control with a low risk of hypoglycemia and modest weight benefit—are derived from its integrated effects on glucose-dependent insulin and glucagon secretion and a pronounced slowing of gastric emptying. This profile, particularly its strong impact on postprandial hyperglycemia, establishes this compound as a significant therapeutic option in the management of type 2 diabetes. The experimental protocols detailed herein are fundamental to the ongoing research and development of GLP-1 receptor agonists and other incretin-based therapies.

References

- 1. This compound in type 2 diabetes: latest evidence and clinical usefulness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A New Option for Managing Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Pharmacokinetics of this compound, a GLP-1 Receptor Agonist, Determined by a Novel Liquid Chromatography–Tandem Mass Spectrometry Analysis in Rats [mdpi.com]

- 5. axxam.com [axxam.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Mechanisms and clinical efficacy of this compound for the management of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound – A New Glucagon-like Peptide 1 Receptor Agonist in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of sequential treatment with this compound, insulin glargine, or their combination on meal-related glycaemic excursions, insulin and glucagon secretion, and gastric emptying in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Acute Effects of this compound on Energy Intake in Healthy Subjects and Patients with Type 2 Diabetes: Relationship to Gastric Emptying and Intragastric Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Discovery of this compound analogues as long-acting hypoglycemic agents using novel peptide half-life extension technology based on mycophenolic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01002B [pubs.rsc.org]

- 14. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A systematic review and meta-analysis of the efficacy of this compound in the treatment of patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.sahmri.org.au [research.sahmri.org.au]

- 17. m.youtube.com [m.youtube.com]

- 18. Development and characterisation of a novel glucagon like peptide-1 receptor antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro assessment of pancreatic hormone secretion from isolated porcine islets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. Measurement of Gastrointestinal and Colonic Motor Functions in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Lixisenatide: A Technical Guide to its Molecular Structure, Peptide Sequence, and Bioactivity

Lixisenatide is a potent and selective glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the management of type 2 diabetes mellitus.[1][2][3] This technical guide provides an in-depth overview of its molecular characteristics, peptide sequence, and the methodologies used to evaluate its biological activity, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Peptide Sequence

This compound is a synthetic polypeptide composed of 44 amino acids with an amidated C-terminus.[4][5] Its design is based on the sequence of exendin-4, a peptide isolated from the venom of the Gila monster (Heloderma suspectum).[4][6] The structure is modified from the first 39 amino acids of exendin-4 by omitting proline at position 38 and adding a tail of six lysine residues at the C-terminus.[4][7] These modifications confer resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby extending its half-life compared to native GLP-1.[8]

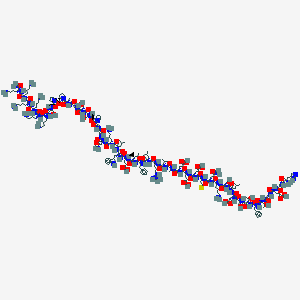

Peptide Sequence: The complete amino acid sequence of this compound is as follows[2][4][9]: H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Ser-Lys-Lys-Lys-Lys-Lys-Lys-NH₂

A one-letter code representation of the sequence is[2]: HGEGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPSKKKKKK-NH₂

Physicochemical and Pharmacokinetic Properties

The key quantitative parameters of this compound are summarized in the tables below, providing a comparative overview of its chemical, physical, and biological attributes.

| Property | Value | Reference |

| Molecular Formula | C₂₁₅H₃₄₇N₆₁O₆₅S | [2][4] |

| Molecular Weight | 4858.5 g/mol | [2][4][9] |

| CAS Number | 320367-13-3 | [4] |

| Parameter | Value | Reference |

| Binding Affinity (Ki) for hGLP-1R | 1.33 ± 0.22 nM | [10] |

| cAMP Signaling (IC₅₀) at hGLP-1R | 1.4 nM | [10] |

| Plasma Protein Binding | ~55% (human) | [1] |

| Time to Maximum Concentration (Tₘₐₓ) | 1 - 3.5 hours | [1][11] |

| Apparent Volume of Distribution (Vd/F) | ~100 L | [1] |

| Terminal Half-life (t₁/₂) | ~3 hours | [11] |

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects by acting as a GLP-1 receptor agonist.[1][3] The binding of this compound to the GLP-1 receptor, a Gs-protein coupled receptor on pancreatic beta cells, initiates a signaling cascade.[1][7] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels subsequently activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which ultimately enhances glucose-dependent insulin secretion.[1] Additionally, this compound suppresses glucagon secretion from pancreatic alpha cells, slows gastric emptying, and may promote satiety.[3][12][13]

Experimental Protocols

Detailed methodologies for key assays are crucial for the evaluation of GLP-1 receptor agonists like this compound.

GLP-1 Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the human GLP-1 receptor (hGLP-1R).

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the hGLP-1 receptor.[14][15]

-

Ligand: A fluorescently labeled antagonist, such as exendin(9-39)-FITC, is used as the tracer.[16]

-

Procedure:

-

HEK293-hGLP-1R cells are harvested and suspended in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Cells are plated into a 384-well microplate.[14]

-

Serial dilutions of unlabeled this compound (competitor) are prepared.

-

A fixed concentration of the fluorescently labeled antagonist (e.g., 10 nM exendin(9-39)-FITC) is added to all wells.[16]

-

The unlabeled this compound dilutions are added to the wells and incubated to reach equilibrium.

-

The amount of tracer bound to the cells is measured using a suitable plate reader (e.g., fluorescence polarization or TR-FRET reader).[15]

-

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ (concentration of this compound that inhibits 50% of tracer binding). The binding affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro cAMP Signaling Assay

This protocol describes a method to quantify the potency of this compound in stimulating intracellular cAMP production.

-

Cell Line: HEK293 cells expressing the hGLP-1 receptor are commonly used.[14]

-

Assay Principle: The assay measures the accumulation of cAMP in response to receptor activation. This can be achieved using various methods, including chemiluminescent immunoassays, ELISA, or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[14][17][18]

-

Procedure (Chemiluminescent Example):

-

Cells are seeded in 96- or 384-well plates and grown to the desired density.[17]

-

The growth medium is removed, and cells are incubated with a stimulation buffer, often containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

This compound is serially diluted and added to the cells, followed by incubation for a defined period (e.g., 30 minutes) at 37°C.[14]

-

Cells are lysed using the provided lysis buffer to release intracellular cAMP.[17]

-

The cAMP concentration in the lysate is quantified according to the manufacturer's instructions for the specific chemiluminescent immunoassay kit. This typically involves a competitive binding reaction between the sample cAMP and an alkaline phosphatase-labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.[17]

-

A chemiluminescent substrate is added, and the light signal, which is inversely proportional to the cAMP concentration, is measured using a luminometer.[17]

-

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in the samples is interpolated from this curve. The results are then plotted as cAMP concentration versus the logarithm of this compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol details a standard OGTT in mice to assess the effect of this compound on glucose disposal.

-

Animal Model: Male db/db mice or other relevant diabetic models are often used.[14]

-

Procedure:

-

Fasting: Mice are fasted overnight (e.g., 16-18 hours) with free access to water to establish a baseline glycemic state.[19]

-

Baseline Measurement (t= -30 min): A baseline blood glucose measurement is taken. A small drop of blood is collected from the tail tip and measured using a calibrated glucometer.[19][20]

-

Drug Administration: this compound (e.g., 25 nmol/kg) or vehicle (saline) is administered via subcutaneous or intraperitoneal injection.[14]

-

Glucose Challenge (t= 0 min): After 30 minutes, a glucose solution (e.g., 1-2 g/kg body weight) is administered by oral gavage.[14][19]

-

Post-Challenge Monitoring: Blood glucose levels are measured at multiple time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[19]

-

-

Data Analysis: Blood glucose concentrations are plotted against time for both the this compound-treated and vehicle-treated groups. The primary endpoint is the total area under the curve (AUC) for blood glucose, which is calculated to quantify the overall glycemic excursion. A significant reduction in the AUC for the this compound group compared to the vehicle group indicates improved glucose tolerance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. This compound [drugcentral.org]

- 10. selleckchem.com [selleckchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Mechanisms and clinical efficacy of this compound for the management of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of this compound analogues as long-acting hypoglycemic agents using novel peptide half-life extension technology based on mycophenolic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signalling, trafficking and glucoregulatory properties of glucagon‐like peptide‐1 receptor agonists exendin‐4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. mmpc.org [mmpc.org]

- 20. olac.berkeley.edu [olac.berkeley.edu]

Lixisenatide's Signaling Pathway via the GLP-1 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by lixisenatide upon its interaction with the Glucagon-Like Peptide-1 Receptor (GLP-1R). It includes a detailed examination of the molecular mechanisms, quantitative data on receptor binding and downstream signaling, and methodologies for key experiments.

Introduction to this compound and the GLP-1 Receptor

This compound is a potent and selective glucagon-like peptide-1 receptor (GLP-1R) agonist used in the management of type 2 diabetes mellitus.[1][2][3] It is a 44-amino acid peptide derived from exendin-4, with modifications at its C-terminus that include the addition of six lysine residues.[1] This structural alteration contributes to its resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby prolonging its duration of action.[2][3]

The GLP-1R is a class B G protein-coupled receptor (GPCR) primarily expressed on pancreatic β-cells, neurons, and other tissues.[4] Its activation by endogenous GLP-1 or synthetic agonists like this compound plays a crucial role in glucose homeostasis. The primary physiological effects of this compound are mediated through the GLP-1R and include:

-

Glucose-dependent stimulation of insulin secretion: this compound enhances the release of insulin from pancreatic β-cells in the presence of elevated glucose levels.

-

Suppression of glucagon secretion: It inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1]

-

Slowing of gastric emptying: this compound delays the rate at which food moves from the stomach to the small intestine, thereby reducing postprandial glucose excursions.[1]

Quantitative Analysis of this compound-GLP-1R Interaction and Downstream Signaling

The interaction of this compound with the GLP-1R and its subsequent signaling cascade have been quantified in various in vitro studies. These data are essential for understanding its pharmacological profile and for comparative analysis with other GLP-1R agonists.

Table 1: GLP-1R Binding Affinity and cAMP Signaling Potency of this compound and Exendin-4

| Ligand | Binding Affinity (Ki) | cAMP Production (EC50) | Reference |

| This compound | Equal to Exendin-4 | log EC50: -9.3 ± 0.1 M | [5] |

| Exendin-4 | Equal to this compound | log EC50: -10.0 ± 0.1 M | [5] |

Note: While one study reported equal binding affinity, another stated that this compound has a binding affinity approximately four times higher than that of native human GLP-1.[6]

Table 2: Biased Agonism Profile of this compound at the GLP-1 Receptor

| Signaling Pathway | This compound Potency/Efficacy | Comparison to Exendin-4 | Reference |

| cAMP Production | Fivefold less potent | Less potent | [5] |

| β-Arrestin 2 Recruitment | Not explicitly quantified in direct comparison | This compound is biased in favor of GLP-1R endocytosis over cAMP signaling | [5] |

| GLP-1R Internalization | Potent inducer | Similar to Exendin-4 | [5] |

| GLP-1R Recycling | Slower recycling rate | Slower than Exendin-4 | [5] |

This compound-Induced Signaling Pathways

Upon binding to the GLP-1R, this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gαs, leading to the production of cyclic AMP (cAMP). However, evidence suggests the involvement of other G proteins and β-arrestin-mediated pathways, contributing to the pleiotropic effects of this compound.

Gαs/cAMP/PKA Pathway

This is the primary signaling pathway activated by this compound.

-

Receptor Activation: this compound binds to the extracellular domain of the GLP-1R, inducing a conformational change.

-

Gαs Protein Coupling: The activated receptor couples to the heterotrimeric G protein Gαs.

-

Adenylyl Cyclase Activation: Gαs, in its GTP-bound state, activates adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Downstream Effector Activation: cAMP acts as a second messenger and activates two main downstream effectors:

-

Protein Kinase A (PKA): PKA phosphorylates various substrates, leading to the potentiation of glucose-stimulated insulin secretion.

-

Exchange protein directly activated by cAMP (Epac): Epac activation also contributes to insulin exocytosis.

-

β-Arrestin Pathway and Biased Agonism

This compound exhibits biased agonism, meaning it preferentially activates certain signaling pathways over others when compared to the endogenous ligand or other synthetic agonists.[5] While this compound is a potent inducer of GLP-1R internalization, a process often mediated by β-arrestins, its coupling to cAMP production is less efficient than that of exendin-4.[5] This suggests a bias towards pathways involved in receptor trafficking. Furthermore, the slower recycling of the GLP-1R after this compound-induced internalization may impact the duration and nature of downstream signaling.[5]

Other Signaling Pathways

Emerging evidence suggests that GLP-1R agonists, including this compound, can also modulate other signaling pathways, contributing to their diverse physiological effects.

-

PI3K/Akt Pathway: Activation of this pathway is generally associated with cell survival and proliferation.

-

MAPK/ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in a variety of cellular processes, including cell growth and differentiation. This compound has been shown to influence ERK1/2 phosphorylation.[7]

-

PKA-CREB Pathway: In the context of neuroprotection, this compound has been shown to activate the PKA-CREB signaling pathway.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the signaling of this compound at the GLP-1R.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound to the GLP-1R.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human GLP-1R (e.g., HEK293 or CHO cells).

-

Radioligand: Use a radiolabeled GLP-1R antagonist, such as [125I]exendin(9-39), as the tracer.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Production Assay (HTRF)

Objective: To measure the potency (EC50) of this compound in stimulating cAMP production.

Protocol:

-

Cell Culture: Culture cells expressing the GLP-1R (e.g., HEK293 or CHO cells) in a suitable microplate.

-

Stimulation: Treat the cells with increasing concentrations of this compound for a defined period.

-

Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents, which typically include a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.

-

FRET Measurement: In the absence of cellular cAMP, the antibody binds to the cAMP-d2, bringing the donor (europium cryptate) and acceptor (d2) into proximity, resulting in a high FRET signal. Cellular cAMP produced upon this compound stimulation competes with cAMP-d2 for antibody binding, leading to a decrease in the FRET signal.

-

Data Analysis: The FRET signal is measured using a plate reader. The EC50 value is determined by plotting the HTRF ratio against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

β-Arrestin Recruitment Assay (NanoBiT)

Objective: To quantify the recruitment of β-arrestin to the GLP-1R upon this compound stimulation.

Protocol:

-

Constructs: Co-express two constructs in a suitable cell line:

-

GLP-1R fused to the Large Bit (LgBiT) subunit of NanoLuc luciferase.

-

β-arrestin fused to the Small Bit (SmBiT) subunit of NanoLuc luciferase.

-

-

Cell Seeding: Seed the transfected cells into a microplate.

-

Stimulation: Add increasing concentrations of this compound to the cells.

-

Luminescence Measurement: Upon this compound-induced interaction between the GLP-1R and β-arrestin, LgBiT and SmBiT are brought into close proximity, reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of a substrate.

-

Data Analysis: Measure the luminescence using a plate reader. The EC50 for β-arrestin recruitment is determined by plotting the luminescent signal against the logarithm of the this compound concentration.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of ERK1/2.

Protocol:

-

Cell Treatment: Treat cells expressing the GLP-1R with this compound at various concentrations and for different time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

After washing, probe with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK1/2 to normalize for protein loading.

-

Densitometry: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

Conclusion

This compound exerts its therapeutic effects through a complex interplay of signaling pathways initiated by its binding to the GLP-1R. While the canonical Gαs/cAMP/PKA pathway is the primary driver of its insulinotropic effects, the biased agonistic properties of this compound, particularly concerning receptor internalization and recycling, highlight the nuanced nature of its molecular pharmacology. A thorough understanding of these signaling mechanisms, supported by quantitative data and detailed experimental protocols, is paramount for the continued development and optimization of GLP-1R-targeted therapies.

References

- 1. This compound – A New Glucagon-like Peptide 1 Receptor Agonist in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 5. Signalling, trafficking and glucoregulatory properties of glucagon-like peptide-1 receptor agonists exendin-4 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Preclinical Pharmacological Profile of Lixisenatide: An In-depth Technical Guide

Introduction

Lixisenatide is a selective, potent, and short-acting glucagon-like peptide-1 (GLP-1) receptor agonist used for the management of type 2 diabetes mellitus.[1][2][3] Structurally, it is a synthetic 44-amino acid peptide based on exendin-4, a natural peptide found in the saliva of the Gila monster.[4][5] This modification confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby extending its physiological activity compared to endogenous GLP-1.[4][5] this compound's preclinical profile is characterized by its robust effects on glycemic control, primarily through glucose-dependent stimulation of insulin secretion, suppression of glucagon, and a pronounced, sustained delay in gastric emptying.[1][2][6][7] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, receptor binding characteristics, and key findings from in vitro and in vivo studies.

Mechanism of Action

This compound exerts its therapeutic effects by acting as an agonist at the GLP-1 receptor, a member of the G-protein coupled receptor (GPCR) family.[6] The binding of this compound to the GLP-1 receptor, located on pancreatic beta cells and other tissues, initiates a cascade of intracellular events. This activation stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[8] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which potentiates glucose-dependent insulin secretion.[6]

Beyond its effects on insulin, this compound also suppresses the secretion of glucagon from pancreatic alpha cells in a glucose-dependent manner, which helps to reduce hepatic glucose production.[6] A key differentiator for this compound is its significant and sustained effect on slowing gastric emptying, which delays the absorption of glucose from meals and contributes significantly to the control of postprandial glucose (PPG) excursions.[7][9][10][11]

Receptor Binding and In Vitro Activity

This compound binds with high affinity and selectivity to the human GLP-1 receptor. In vitro studies have demonstrated that its binding affinity is approximately four times greater than that of native human GLP-1.[4][12] This strong interaction underpins its potent agonist activity.

Data Presentation: In Vitro Receptor Affinity & Activity

| Parameter | This compound | Native Human GLP-1 (7-36) | Reference |

| Binding Affinity | ~4-fold higher affinity | Baseline | [4][12] |

| GLP-1R Activation | Potent and selective agonist | Endogenous agonist | [1][2] |

In Vitro Beta-Cell Protection

Preclinical studies using pancreatic beta-cell lines and isolated human islets have shown that this compound confers significant protection against apoptosis. It has been shown to protect INS-1 cells (a rat beta-cell line) from both lipid- and cytokine-induced cell death by approximately 50-60%.[1][2][13] Furthermore, in human islets exposed to chronic lipotoxic stress, this compound prevented the depletion of insulin content and preserved the glucose-stimulated insulin secretion (GSIS) response.[2][13]

Data Presentation: In Vitro Beta-Cell Protective Effects

| Cell Type | Stressor | Effect of this compound | Quantitative Finding | Reference |

| INS-1 Rat Beta-Cells | Lipid-induced apoptosis | Protection against cell death | ~50-60% reduction in apoptosis | [13] |

| INS-1 Rat Beta-Cells | Cytokine-induced apoptosis | Protection against cell death | ~50-60% reduction in apoptosis | [13] |

| Human Islets | Chronic lipotoxicity | Prevention of insulin depletion | Preserved insulin content | [2][13] |

| Human Islets | Chronic lipotoxicity | Preservation of beta-cell function | Maintained glucose-stimulated insulin secretion | [2][13] |

In Vivo Pharmacology

The efficacy of this compound has been extensively demonstrated in various animal models of type 2 diabetes, including db/db mice and Zucker Diabetic Fatty (ZDF) rats.

Glycemic Control

In diabetic animal models, chronic administration of this compound led to significant improvements in key glycemic parameters. Studies in db/db mice showed dose-dependent reductions in glycosylated hemoglobin (HbA1c) and prevented the progressive deterioration of glucose tolerance.[13] Similarly, in ZDF rats, a 12-week continuous infusion of this compound significantly decreased basal blood glucose, improved oral glucose tolerance, and resulted in a 1.7% reduction in HbA1c compared to controls.[13] A critical aspect of its action is that the enhancement of insulin secretion is strictly glucose-dependent, which minimizes the risk of hypoglycemia.[1][2]

Gastric Emptying

A hallmark of this compound's preclinical profile is its pronounced and sustained effect on delaying gastric emptying.[2][9][10] This action is vital for controlling postprandial glucose levels.[9] Unlike some long-acting GLP-1 receptor agonists, the effect of this compound on gastric emptying does not appear to be subject to tachyphylaxis (a rapid decrease in response to a drug following its initial administration).[9][10]

Pancreatic Beta-Cell Mass and Function

In vivo studies have corroborated the in vitro findings regarding beta-cell health. In db/db mice, chronic treatment with this compound preserved pancreatic insulin mRNA expression and led to a dose-dependent increase in beta-cell mass.[13] In ZDF rats, this compound treatment preserved both the first- and second-phase insulin secretion responses to a glucose challenge, which are typically impaired in type 2 diabetes.[13]

Data Presentation: In Vivo Efficacy in Diabetic Animal Models

| Animal Model | Treatment Duration | Key Findings | Reference |

| db/db Mice | Chronic | Dose-dependent reduction in HbA1c; Prevention of glucose tolerance deterioration; Increased beta-cell mass. | [13] |

| ZDF Rats | 12 Weeks | Significant decrease in basal blood glucose; Improved oral glucose tolerance; 1.7% reduction in HbA1c vs. control. | [13] |

| ZDF Rats | 6 Weeks | Preservation of first- and second-phase glucose-stimulated insulin secretion. | [13] |

Cardiovascular, Renal, and Neuroprotective Effects

Preclinical research has suggested that this compound may have beneficial effects beyond glycemic control.

-

Cardiovascular: In rodent models of myocardial ischemia-reperfusion injury, this compound reduced infarct size and improved cardiac function in the long term.[8]

-

Renal: In a rat model of early diabetic nephropathy, a low dose of this compound (1 nmol/kg/day for 14 days) demonstrated a nephroprotective effect, evidenced by significant decreases in serum creatinine and urea, along with improved renal histology.[14][15]

-

Neuroprotective: this compound has shown neuroprotective properties in mouse models of both Parkinson's disease (MPTP model) and Alzheimer's disease (APP/PS1 model), preventing motor impairment and reducing amyloid plaque load, respectively.[16][17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments.

Experimental Protocol: GLP-1 Receptor Binding Assay (Competitive)

-

Preparation of Membranes: Membranes are prepared from a stable cell line overexpressing the human GLP-1 receptor (e.g., HEK293-GLP1R). Cells are harvested, homogenized in a buffer (e.g., Tris-HCl with protease inhibitors), and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.

-

Radioligand: A radiolabeled GLP-1 receptor ligand, such as ¹²⁵I-GLP-1(7-36) amide, is used.

-

Assay Procedure:

-

In a 96-well plate, incubate the cell membranes (containing the receptor) with a fixed concentration of the radioligand.

-

Add increasing concentrations of the unlabeled competitor ligand (this compound or native GLP-1).

-

Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Experimental Protocol: Intracellular cAMP Measurement Assay (ELISA)

-

Cell Culture and Stimulation:

-

Plate cells expressing the GLP-1 receptor (e.g., CHO-K1-GLP1R) in a multi-well plate and grow to confluence.

-

Starve the cells of serum for a few hours before the assay.

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

ELISA Procedure:

-

The assay is a competitive immunoassay.[19] A cAMP-specific antibody is pre-coated onto the microplate wells.

-

Add cell lysates (containing endogenous cAMP) and a fixed amount of horseradish peroxidase (HRP)-conjugated cAMP to the wells.

-

During incubation, the endogenous cAMP from the sample competes with the HRP-cAMP for binding to the immobilized antibody.[19]

-

After incubation, wash the plate to remove unbound components.

-

-

Detection and Analysis:

-

Add a substrate solution (e.g., TMB) to the wells. The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of cAMP in the original sample.

-

Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Quantify the cAMP concentration in the samples by comparing their absorbance values to a standard curve generated with known cAMP concentrations.

-

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

-

Animal Acclimatization and Fasting:

-

Acclimatize male db/db mice (or other relevant models) to handling for several days.

-

Fast the mice overnight (e.g., 12-16 hours) with free access to water to ensure a stable baseline glucose level.

-

-

Drug Administration:

-

Administer this compound or vehicle (e.g., saline) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at a specified time (e.g., 30-60 minutes) before the glucose challenge.[20]

-

-

Baseline Blood Sample:

-

Take a baseline blood sample (Time 0) from the tail tip to measure fasting blood glucose using a glucometer.

-

-

Glucose Challenge:

-

Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

-

-

Post-Challenge Blood Sampling:

-

Collect subsequent blood samples from the tail tip at specific time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes).[20]

-

Measure blood glucose at each time point.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration against time for each treatment group.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.

-

Compare the AUC values between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

-

Experimental Protocol: Assessment of Gastric Emptying in Rats

-

Method Principle: This method uses the absorption rate of a non-absorbable marker, acetaminophen, which is only absorbed in the small intestine after passing through the stomach. The rate of its appearance in the plasma reflects the rate of gastric emptying.[21]

-

Animal Preparation: Fast rats overnight with free access to water.

-

Test Meal Administration:

-

Prepare a liquid test meal (e.g., 3 ml of Ensure®).

-

Dissolve acetaminophen (e.g., 100 mg/kg) in the test meal.[21]

-

Administer the meal containing acetaminophen to the rats via oral gavage.

-

-

Blood Sampling:

-

Collect serial blood samples via a cannulated vessel or tail vein at specified time points after gavage (e.g., 15, 30, 45, 60 minutes).[21]

-

-

Drug Treatment: In treatment groups, this compound or vehicle is administered (e.g., s.c.) at a predetermined time before the test meal.

-

Sample Analysis:

-

Centrifuge blood samples to obtain plasma.

-

Measure the concentration of acetaminophen in the plasma using a spectrophotometric method or HPLC.[21]

-

-

Data Analysis:

-

Plot the plasma acetaminophen concentration against time.

-

The peak concentration (Cmax) and the time to reach peak concentration (Tmax) are key parameters. A delay in Tmax and a reduction in Cmax in the this compound-treated group compared to the control group indicate delayed gastric emptying.

-

Calculate the AUC of the plasma concentration-time curve.

-

Conclusion

The preclinical pharmacological profile of this compound establishes it as a potent and selective GLP-1 receptor agonist. Its mechanism of action translates into robust glycemic control, driven by glucose-dependent insulin stimulation and glucagon suppression. A defining characteristic is its significant and sustained inhibition of gastric emptying, which is not subject to tachyphylaxis and makes it particularly effective at controlling postprandial glucose excursions.[7][9] Furthermore, preclinical evidence demonstrates protective effects on pancreatic beta-cells and suggests potential benefits in cardiovascular, renal, and neurological systems.[8][13][15][16] These findings provided a strong rationale for its clinical development and use as a once-daily therapy for type 2 diabetes.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological profile of this compound: A new GLP-1 receptor agonist for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel GLP-1 receptor agonist: efficacy, safety and clinical implications for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. resource.aminer.org [resource.aminer.org]

- 8. Cardioprotective effects of this compound in rat myocardial ischemia-reperfusion injury studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the GLP-1 receptor agonist this compound on postprandial glucose and gastric emptying--preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: A New Member of the Glucagon-Like Peptide 1 Receptor Agonist Class of Incretin Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound – A New Glucagon-like Peptide 1 Receptor Agonist in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. immune-system-research.com [immune-system-research.com]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective effects of this compound and liraglutide in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound, a drug developed to treat type 2 diabetes, shows neuroprotective effects in a mouse model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]

- 18. This compound, a drug developed to treat type 2 diabetes, shows neuroprotective effects in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of this compound analogues as long-acting hypoglycemic agents using novel peptide half-life extension technology based on mycophenolic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01002B [pubs.rsc.org]

- 21. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]

Lixisenatide's Role in Glucose-Dependent Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixisenatide is a selective, potent, and short-acting glucagon-like peptide-1 receptor (GLP-1R) agonist used in the management of type 2 diabetes mellitus (T2DM).[1][2][3] As a synthetic analog of exendin-4, this compound is resistant to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which prolongs its duration of action compared to endogenous GLP-1.[3][4][5] A key feature of this compound's therapeutic action is its ability to stimulate insulin secretion in a strictly glucose-dependent manner, which significantly reduces the risk of hypoglycemia.[6][7][8][9][10] This guide provides an in-depth technical overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's role in glucose-dependent insulin secretion.

Mechanism of Action: GLP-1 Receptor Signaling Cascade

This compound exerts its effects by binding to and activating the GLP-1 receptor, a G-protein coupled receptor located on pancreatic beta-cells.[1][2][11] This activation triggers a cascade of intracellular events that ultimately enhances the exocytosis of insulin-containing granules in the presence of elevated glucose levels.

The primary signaling pathway involves the following steps:

-

Receptor Binding and G-Protein Activation: this compound binds to the GLP-1R, causing a conformational change that activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2]

-

Downstream Effector Activation: The rise in intracellular cAMP activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), also known as cAMP-regulated guanine nucleotide exchange factor II.[2][12][13][14]

-

Potentiation of Insulin Exocytosis: Both PKA and Epac2 pathways converge to amplify the glucose-stimulated insulin secretion. This "amplification pathway" sensitizes the beta-cell to the effects of glucose, resulting in a more robust insulin release when blood glucose is high.[2] The glucose-dependency ensures that insulin secretion is not inappropriately stimulated during periods of normoglycemia or hypoglycemia.[7]

Caption: this compound signaling pathway in pancreatic beta-cells.

Quantitative Data Presentation

The efficacy of this compound in modulating glucose-dependent insulin secretion has been quantified in numerous preclinical and clinical studies.

Table 1: Receptor Binding Affinity

| Compound | Receptor | IC50 (nM) | Relative Affinity vs. GLP-1 | Source |

| This compound | Human GLP-1R | 1.4 | ~4-fold greater | [4] |

| GLP-1 | Human GLP-1R | ~5.6 | 1 | [4] |

| Liraglutide | Human GLP-1R | 0.11 | ~12.7-fold greater | [4] |

| Exenatide | Human GLP-1R | 0.55 | ~2.5-fold greater | [4] |

IC50 (Median Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effects on Insulin Secretion in Humans with T2DM

| Parameter | Treatment | Fold Increase vs. Placebo | 90% Confidence Interval | Source |

| First-Phase Insulin Response | This compound 20 µg | >6-fold | 5.0–8.7 | [4][15] |

| Second-Phase Insulin Response | This compound 20 µg | ~3-fold | 2.7–3.3 | [4][15] |

| First-Phase Insulin Secretion | This compound 20 µg | 2.8-fold | N/A | [11] |

| Second-Phase Insulin Secretion | This compound 20 µg | 1.6-fold | 1.4–1.7 | [11] |

First-phase insulin secretion occurs within the first 10 minutes after a glucose stimulus, while second-phase is the sustained release that follows.

Table 3: Glycemic Control in Clinical Trials (24 Weeks)

| Study (Background Therapy) | Parameter | This compound Change from Baseline | Placebo-Adjusted Difference | Source |

| GETGOAL-M (Metformin) | HbA1c (%) | -0.9 | -0.5 | [16] |

| 2-hr PPG (mmol/L) | -5.7 | -4.6 | [16] | |

| FPG (mmol/L) | -1.1 | -0.6 | [16] | |

| GETGOAL-S (Sulfonylurea) | HbA1c (%) | -0.9 | -0.5 | [16] |

| 2-hr PPG (mmol/L) | -5.6 | -4.1 | [16] | |

| FPG (mmol/L) | -1.1 | -0.7 | [16] | |

| GETGOAL-L (Basal Insulin) | HbA1c (%) | -0.7 | -0.4 | [17] |

| 2-hr PPG (mmol/L) | -5.9 | -3.8 | [17][18] |

HbA1c: Glycated Hemoglobin; PPG: Postprandial Glucose; FPG: Fasting Plasma Glucose.

Experimental Protocols

The characterization of this compound's effects relies on a variety of established in vitro and in vivo experimental models.

In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

This protocol is designed to assess the direct effects of this compound on pancreatic beta-cells, independent of systemic factors.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from donor animals (e.g., rats, mice) or humans post-mortem via collagenase digestion of the pancreas, followed by purification using a density gradient.[4]

-

Islet Culture: Isolated islets are cultured for a period (e.g., 24-48 hours) to allow recovery from the isolation procedure. Culture media is typically RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin.

-

Pre-incubation: Islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mmol/L) to establish a basal insulin secretion rate.

-

Stimulation: Batches of islets are then incubated for a defined period (e.g., 1 hour) in KRB buffer containing:

-

Low glucose (2.8 mmol/L) as a negative control.

-

High glucose (e.g., 16.7 or 20 mmol/L) as a positive control.

-

High glucose in the presence of varying concentrations of this compound to determine a dose-response curve.[4]

-

-

Sample Collection & Analysis: At the end of the incubation, the supernatant is collected to measure secreted insulin. The islets are lysed to measure total insulin content. Insulin concentrations are determined using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Normalization: Secreted insulin is typically expressed as a percentage of total insulin content or normalized to the number of islets or total protein content.

In Vivo: Intravenous Glucose Challenge in Humans

This protocol evaluates the effect of this compound on the dynamic insulin response to a rapid increase in blood glucose.

Methodology:

-

Participant Selection: Studies are typically conducted in a crossover design with participants (either healthy subjects or individuals with T2DM) receiving both this compound and placebo on separate occasions.[11]

-

Drug Administration: A single subcutaneous injection of this compound (e.g., 20 µg) or placebo is administered.[4]

-

Fasting and Baseline Sampling: Participants fast overnight. Blood samples are taken before and at regular intervals after drug administration to establish baseline glucose, insulin, and C-peptide levels.

-

Glucose Bolus: Approximately 2 hours post-drug administration, an intravenous bolus of glucose (e.g., 0.3 g/kg body weight) is administered over a short period (e.g., 30 seconds).[4][11]

-

Frequent Blood Sampling: Blood samples are collected frequently (e.g., at -10, -5, 0, 2, 4, 6, 8, 10, 15, 30, 60, 90, and 120 minutes) relative to the glucose bolus.

-

Analyte Measurement: Plasma is analyzed for glucose, insulin, and C-peptide concentrations.

-

Data Analysis:

-

First-phase insulin secretion is calculated from the area under the curve (AUC) of insulin or C-peptide concentrations during the initial 10 minutes post-bolus.[15]

-

Second-phase insulin secretion is calculated from the AUC from 10 to 120 minutes.[15]

-

The glucose disposal rate (Kglucose) is also calculated to assess overall glucose tolerance.[11]

-

Caption: Experimental workflow for an Intravenous Glucose Challenge.

Conclusion

This compound effectively enhances glucose-dependent insulin secretion through the well-defined GLP-1 receptor signaling pathway involving cAMP, PKA, and Epac2. Its potent binding affinity and demonstrated ability to restore both first and second-phase insulin responses in individuals with type 2 diabetes underscore its therapeutic value. The glucose-dependent nature of its action is a critical feature, allowing for significant improvements in glycemic control, particularly postprandial glucose, with a minimal risk of hypoglycemia. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of GLP-1 receptor agonists in drug development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound, a novel GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. This compound – A New Glucagon-like Peptide 1 Receptor Agonist in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. ovid.com [ovid.com]

- 12. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. This compound as add‐on treatment among patients with different β‐cell function levels as assessed by HOMA‐β index - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound as add-on therapy to basal insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Clinical Development Program of this compound: A Once-Daily Glucagon-Like Peptide-1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Lixisenatide's Suppression of Pancreatic Glucagon: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixisenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist, plays a crucial role in glycemic control for individuals with type 2 diabetes by not only enhancing glucose-dependent insulin secretion but also by effectively suppressing pancreatic glucagon release. This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound exerts its glucagonostatic effects. The suppression is achieved through a combination of direct actions on pancreatic alpha-cells and indirect intra-islet paracrine signaling pathways. This document details the underlying molecular signaling, presents quantitative data from clinical and preclinical studies, outlines key experimental protocols for investigating these mechanisms, and provides visual representations of the involved pathways and workflows.

Introduction

Glucagon, a peptide hormone secreted by pancreatic alpha-cells, counteracts the effects of insulin by stimulating hepatic glucose production, thereby raising blood glucose levels. In type 2 diabetes, dysregulation of glucagon secretion, particularly postprandial hyperglucagonemia, contributes significantly to hyperglycemia. This compound, as a GLP-1 receptor agonist, mimics the action of endogenous GLP-1, an incretin hormone, to restore normal glucagon dynamics.[1][2] Understanding the precise mechanisms of this compound-mediated glucagon suppression is paramount for optimizing therapeutic strategies and developing novel anti-diabetic agents.

Mechanisms of this compound-Mediated Glucagon Suppression

This compound's inhibitory effect on glucagon secretion is a complex process involving both direct and indirect pathways that are largely glucose-dependent.

Direct Effects on Pancreatic Alpha-Cells

This compound directly binds to and activates GLP-1 receptors (GLP-1R) expressed on the surface of pancreatic alpha-cells.[1] While the expression of GLP-1R on alpha-cells is lower than on beta-cells, it is sufficient to mediate a significant inhibitory effect on glucagon release. The binding of this compound to its receptor initiates an intracellular signaling cascade.

The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] Elevated cAMP subsequently activates Protein Kinase A (PKA). The downstream effects of PKA activation in alpha-cells are multifaceted and lead to the inhibition of glucagon exocytosis. While this compound shows a lower potency for cAMP signaling compared to exendin-4, it still effectively triggers this pathway.[4][5]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound – A New Glucagon-like Peptide 1 Receptor Agonist in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 4. Signalling, trafficking and glucoregulatory properties of glucagon‐like peptide‐1 receptor agonists exendin‐4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Physiological Effect of Lixisenatide on Gastric Emptying: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physiological effects of lixisenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist, on gastric emptying. This compound is a therapeutic agent used in the management of type 2 diabetes, and its pronounced effect on gastric motility is a key component of its mechanism of action, contributing significantly to postprandial glycemic control.[1][2]

Mechanism of Action: GLP-1 Receptor Agonism and Gastric Motility

This compound functions as an agonist for the GLP-1 receptor.[3] Endogenous GLP-1 is an incretin hormone released from L-cells in the gastrointestinal tract in response to food intake.[1][4] It plays a crucial role in glucose homeostasis through several actions, including the glucose-dependent stimulation of insulin secretion and the suppression of glucagon release.[1][4]

A primary physiological action of GLP-1, mimicked by this compound, is the slowing of gastric emptying.[1][5] This action delays the transit of ingested food from the stomach to the small intestine, thereby moderating the rate of nutrient, particularly glucose, absorption into the bloodstream.[1] This results in a more gradual rise in postprandial blood glucose levels, mitigating the sharp glycemic spikes often observed in individuals with type 2 diabetes.[1] The activation of the GLP-1 receptor by this compound initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3]

Unlike long-acting GLP-1 receptor agonists which can lead to tachyphylaxis (a diminished response over time) regarding their effect on gastric emptying, this compound, as a short-acting agonist, demonstrates a sustained and substantial effect on slowing this process.[4][6][7]

Quantitative Data on Gastric Emptying

Multiple clinical studies have quantified the significant impact of this compound on delaying gastric emptying. The data consistently show a marked increase in gastric retention and the time required for the stomach to empty its contents.

| Study / Reference | Patient Population | This compound Dose | Treatment Duration | Measurement Technique | Key Quantitative Findings on Gastric Emptying |

| Lorenz et al., 2013[4][8] | Type 2 Diabetes | 20 µg once daily | 28 days | ¹³C-octanoic acid breath test | 50% emptying time (T50) increased by 211.5 ± 278.5 min from baseline (vs. -24.1 ± 133.1 min for placebo; p<0.01). |

| Rayner et al., 2020[9][10][11] | Metformin-treated Type 2 Diabetes | 20 µg once daily | 8 weeks | Scintigraphy (75g glucose drink) | Gastric retention AUC over 240 min was 2.19 times higher vs. placebo (p<0.001). 4 of 15 patients had >50% retention at 240 min. |

| Heise et al.[12] | Healthy Subjects & Type 2 Diabetes | 10 µg single dose | Acute | Scintigraphy (75g glucose drink) | Gastric emptying rate significantly slowed in both healthy (1.45 to 0.60 kcal/min; p<0.001) and T2D (1.57 to 0.75 kcal/min; p<0.001) groups. |

| Thazhath et al., 2022[13] | Type 2 Diabetes | 20 µg once daily | 8 weeks | Scintigraphy (glucose drink) | Intragastric retention at 240 min was significantly greater with this compound (48%) compared to placebo (2%). |

| Nauck et al., 2022[14] | Type 2 Diabetes | 10 weeks | Scintigraphy | Gastric emptying half-time was delayed by 52 minutes (p=0.0065). | |

| Sun et al., 2020[15] | Healthy Subjects & Type 2 Diabetes | 10 µg single dose | Acute | Scintigraphy | Markedly slowed gastric emptying with increased retention in both proximal (p<0.001) and distal (p<0.001) stomach regions in both groups. |

Experimental Protocols

The assessment of this compound's effect on gastric emptying has been conducted using rigorous, well-controlled clinical trial designs.

A. Study Design: Randomized, Double-Blind, Placebo-Controlled Trials Most studies evaluating this compound's effect on gastric emptying utilize a randomized, double-blind, placebo-controlled design to minimize bias.[8][10] This can be either a parallel-group study, where different groups receive this compound or a placebo for the study duration, or a crossover design, where participants receive both treatments in a randomized order with a washout period in between.[10][15]

B. Participant Population Studies have included both healthy volunteers and, more commonly, patients with type 2 diabetes, often as an add-on therapy to existing oral antidiabetic drugs like metformin.[8][10][15] Key exclusion criteria typically include pre-existing gastroparesis or the use of medications known to influence gastrointestinal motility.[14]

C. Gastric Emptying Measurement Techniques Two primary "gold standard" methods have been employed in clinical trials:

-

Scintigraphy: This is a nuclear medicine imaging technique that provides quantitative data on the rate of gastric emptying.[12]

-